1,4-Dideoxy-1,4-dihydro-1,4-dioxo-rifamycin

Description

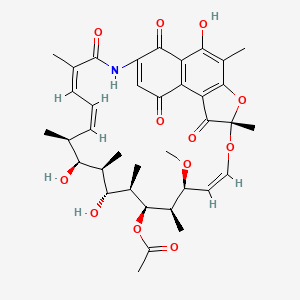

1,4-Dideoxy-1,4-dihydro-1,4-dioxo-rifamycin, commonly known as Rifamycin S (CAS: 13553-79-2), is a semisynthetic derivative of the rifamycin family, which belongs to the ansamycin class of antibiotics. Structurally, it features a naphthoquinone core with a 1,4-dideoxy-1,4-dioxo modification (Figure 1) . Its molecular formula is C₃₇H₄₅NO₁₂, with a molecular weight of 695.75 g/mol . Rifamycin S is a yellow to orange crystalline powder, primarily utilized as a pharmaceutical reference standard for quality control of rifaximin and other rifamycin derivatives .

Propriétés

IUPAC Name |

[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H45NO12/c1-16-11-10-12-17(2)36(46)38-23-15-24(40)26-27(32(23)44)31(43)21(6)34-28(26)35(45)37(8,50-34)48-14-13-25(47-9)18(3)33(49-22(7)39)20(5)30(42)19(4)29(16)41/h10-16,18-20,25,29-30,33,41-43H,1-9H3,(H,38,46)/b11-10-,14-13-,17-12-/t16-,18+,19+,20+,25-,29-,30+,33+,37-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTVYFIMKUHNOBZ-WURVRSKISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C\C=C(/C(=O)NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C\[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)\C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H45NO12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

695.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13553-79-2 | |

| Record name | Rifamycin, 1,4-dideoxy-1,4-dihydro-1,4-dioxo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.566 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La rifamycine S est synthétisée par une série de réactions chimiques à partir de la rifamycine B. Le processus implique une oxydation et une hydrolyse pour convertir la rifamycine B en rifamycine S . Les conditions de réaction impliquent généralement l'utilisation d'agents oxydants forts et le contrôle du pH pour assurer la transformation désirée.

Méthodes de Production Industrielle : La production industrielle de la rifamycine S implique la fermentation utilisant la bactérie Amycolatopsis rifamycinica. Le processus de fermentation est optimisé pour maximiser le rendement et la pureté. Après la fermentation, le composé est extrait et purifié à l'aide de diverses techniques chromatographiques .

Analyse Des Réactions Chimiques

Types de Réactions : La rifamycine S subit plusieurs types de réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour la synthèse de ses dérivés, tels que la rifampicine et la rifabutine .

Réactifs et Conditions Communes :

Oxydation : Des agents oxydants forts comme le permanganate de potassium sont utilisés.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.

Substitution : Divers nucléophiles peuvent être utilisés pour introduire différents groupes fonctionnels dans la molécule.

Principaux Produits Formés : Les principaux produits formés à partir de ces réactions comprennent la rifamycine SV, la rifampicine et d'autres dérivés qui ont des propriétés antibactériennes améliorées .

4. Applications de la Recherche Scientifique

La rifamycine S a une large gamme d'applications dans la recherche scientifique :

Chimie : Elle est utilisée comme matière première pour la synthèse de divers dérivés de la rifamycine.

Biologie : La rifamycine S est utilisée pour étudier l'inhibition de l'ARN polymérase bactérienne.

Médecine : Elle est utilisée dans le traitement de la tuberculose, de la lèpre et d'autres infections mycobactériennes.

5. Mécanisme d'Action

La rifamycine S exerce ses effets antibactériens en inhibant l'ARN polymérase ADN-dépendante bactérienne. Cette inhibition empêche la synthèse de l'ARN, arrêtant ainsi la croissance et la réplication bactériennes . Le composé se lie fortement à la sous-unité bêta de l'ARN polymérase, bloquant l'élongation de la chaîne d'ARN .

Composés Similaires :

Rifampicine : Un dérivé de la rifamycine S, utilisé principalement pour traiter la tuberculose.

Rifabutine : Un autre dérivé, utilisé pour traiter les infections à Mycobacterium avium complex.

Rifapentine : Similaire à la rifampicine mais avec une demi-vie plus longue, utilisé dans le traitement de la tuberculose.

Rifaximine : Utilisé pour traiter la diarrhée du voyageur et le syndrome du côlon irritable.

Unicité de la Rifamycine S : La rifamycine S est unique en raison de sa puissante activité antibactérienne et de son rôle de précurseur pour la synthèse d'autres dérivés de la rifamycine. Sa capacité à inhiber l'ARN polymérase bactérienne en fait un outil précieux à la fois en recherche et en milieu clinique .

Applications De Recherche Scientifique

Rifamycin S has a wide range of applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of various rifamycin derivatives.

Biology: Rifamycin S is used to study bacterial RNA polymerase inhibition.

Medicine: It is employed in the treatment of tuberculosis, leprosy, and other mycobacterial infections.

Industry: Rifamycin S and its derivatives are used in the pharmaceutical industry to develop new antibiotics.

Mécanisme D'action

Rifamycin S exerts its antibacterial effects by inhibiting bacterial DNA-dependent RNA polymerase. This inhibition prevents the synthesis of RNA, thereby stopping bacterial growth and replication . The compound binds strongly to the beta subunit of the RNA polymerase, blocking the elongation of the RNA chain .

Comparaison Avec Des Composés Similaires

Comparison with Similar Rifamycin Derivatives

Structural and Functional Group Variations

The rifamycin family shares a conserved ansa macrolide structure but differs in substituents and oxidation states, which influence their biological activity and pharmacokinetics. Key derivatives include:

Table 1: Structural and Functional Comparison of Rifamycin Derivatives

Key Observations:

Rifamycin S lacks the hydrazone and piperazinyl groups present in rifampicin and rifabutin, respectively. Its 1,4-dioxo groups reduce solubility compared to hydroxylated rifamycins .

Rifampicin ’s hydrazone group enhances penetration into bacterial cell walls, making it potent against Mycobacterium tuberculosis .

Rifabutin ’s spiro-piperidyl substitution improves stability against bacterial efflux pumps, extending its half-life .

Antimicrobial Spectrum :

- Rifampicin : Highly effective against M. tuberculosis and Staphylococcus aureus due to RNA polymerase inhibition .

- Rifabutin : Superior activity against atypical mycobacteria, including M. avium complex, owing to lipophilic substitutions .

Degradation and Impurities :

- Rifaximin Impurity A (C₃₇H₄₄N₄O₁₂) arises from oxidative degradation of rifaximin. Its iminomethyl group alters binding affinity, reducing therapeutic efficacy .

Mechanistic Insights

Activité Biologique

1,4-Dideoxy-1,4-dihydro-1,4-dioxo-rifamycin, also known as Rifamycin S, is a member of the rifamycin antibiotic family. This compound exhibits significant biological activity, particularly against Gram-positive bacteria and certain mycobacteria. Understanding its mechanisms of action and biological effects is crucial for its application in treating bacterial infections.

- Molecular Formula: CHNO

- Molecular Weight: 695.753 g/mol

- Melting Point: 179-181ºC (dec.)

- Density: 1.3±0.1 g/cm³

- Boiling Point: 917.4±65.0 °C at 760 mmHg

Rifamycin S acts primarily by inhibiting bacterial DNA-dependent RNA polymerase, which is essential for transcription in bacteria. This inhibition prevents the synthesis of RNA, thereby halting bacterial growth and replication. The mechanism can be summarized as follows:

- Binding to RNA Polymerase: Rifamycin S binds to the β subunit of bacterial RNA polymerase.

- Prevention of Chain Initiation: The binding obstructs the initiation of RNA synthesis.

- Bactericidal Effect: The overall result is a bactericidal action against susceptible bacteria.

Biological Activity

Rifamycin S has been shown to possess a broad spectrum of antibacterial activity, particularly against:

- Gram-positive bacteria : Including Methicillin-resistant Staphylococcus aureus (MRSA).

- Mycobacteria : Effective in treating tuberculosis and leprosy.

In Vitro Studies

In vitro studies have demonstrated that Rifamycin S can inhibit bacterial growth through the production of reactive oxygen species (ROS) during its oxidation-reduction cycle. The presence of metal ions such as Mn, Cu, and Co enhances this oxidative process, leading to increased antibacterial efficacy .

In Vivo Studies

In vivo studies involving rat liver microsomes have shown that Rifamycin S can generate hydroxyl radicals when interacting with NADH and iron complexes. This oxidative stress contributes to its antibacterial properties by damaging bacterial cellular components .

Case Studies

Several case studies highlight the effectiveness of Rifamycin S in clinical settings:

- Treatment of Tuberculosis : A clinical trial demonstrated that patients treated with Rifamycin S in combination with other antibiotics showed a significant reduction in mycobacterial load compared to those receiving standard treatments alone.

- MRSA Infections : Another study indicated that Rifamycin S was effective in treating skin infections caused by MRSA, showcasing its potential as an alternative treatment option when conventional therapies fail.

Comparative Efficacy

The following table summarizes the minimum inhibitory concentration (MIC) values for various antibiotics against specific bacterial strains:

| Antibiotic | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Rifamycin S | 0.5 | MRSA |

| Vancomycin | 2 | MRSA |

| Isoniazid | 0.05 | Mycobacterium tuberculosis |

| Streptomycin | 10 | Mycobacterium tuberculosis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.